Borane-trimethylamine complex

Catalog No.
S1941936
CAS No.
75-22-9
M.F
C3H9BN
M. Wt
69.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borane-trimethylamine complex

CAS Number

75-22-9

Product Name

Borane-trimethylamine complex

Molecular Formula

C3H9BN

Molecular Weight

69.92 g/mol

InChI

InChI=1S/C3H9N.B/c1-4(2)3;/h1-3H3;

InChI Key

LRJRPHROCLHMHK-UHFFFAOYSA-N

SMILES

[B-][N+](C)(C)C

Canonical SMILES

[B].CN(C)C

The Borane-trimethylamine complex is a chemical compound with the formula C3H9BN\text{C}_3\text{H}_9\text{BN}. It is recognized as one of the most stable amine-borane complexes available commercially, characterized by its cost-effectiveness and low molecular weight. This complex is formed by the coordination of borane with trimethylamine, resulting in a compound that exhibits unique reactivity patterns in organic synthesis. Its stability allows it to serve as a versatile reagent, particularly in the reduction of various functional groups, making it a valuable tool in both laboratory and industrial settings .

BTM's mechanism of action depends on the specific reaction.

  • In hydroboration, the B-H bond acts as a nucleophile, attacking the electron-deficient carbon atom of the alkene (C=C) to form a new C-B bond. The positive charge is delocalized onto the trimethylamine group [].

  • As a Lewis acid catalyst, the empty p orbital on boron accepts electron pairs from Lewis bases, activating substrates for further reactions [].

  • BTM is flammable and may ignite upon contact with air or moisture [].
  • It is a skin, eye, and respiratory irritant. Inhalation can cause coughing, shortness of breath, and lung damage [].
  • BTM reacts violently with water and strong oxidizers [].

Safety Precautions:

  • Handle BTM under an inert atmosphere (e.g., nitrogen) and with proper personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].
  • Avoid contact with skin, eyes, and clothing [].

Organic Synthesis

  • Reduction of Carbonyl Compounds

    BTMA effectively reduces aldehydes, ketones, and carboxylic acid derivatives (such as esters and amides) to their corresponding alcohols and amines [, ]. This makes it a versatile tool for creating various organic molecules.

  • Hydroboration

    BTMA can react with alkenes (C=C double bonds) in a process called hydroboration. This reaction introduces a boron-hydrogen (B-H) bond across the double bond, creating a new functional group.

  • Other Applications

    BTMA is also involved in various other organic transformations, such as the regioselective reductive opening of specific sugar molecules and polarity reversal of certain compounds [].

Material Science

  • Polymer Synthesis

    BTMA can be used as a reducing agent in the synthesis of certain polymers, influencing their properties and functionalities [].

  • Organometallic Chemistry

    BTMA plays a role in the preparation of organometallic compounds, which are molecules containing carbon-metal bonds. These compounds have applications in catalysis and material science.

Other Research Areas

  • Drug Discovery

    BTMA can be used to study the mechanisms of action of various drugs by facilitating the modification of functional groups within the drug molecules [].

  • Chiral Compound Synthesis

    BTMA can be employed in the synthesis of chiral compounds, which are molecules with a non-superimposable mirror image. These compounds are crucial in various fields, including pharmaceuticals.

. Notably, it facilitates:

  • Reduction of Carbonyl Groups: It effectively reduces aldehydes and ketones to their corresponding alcohols.
  • Reduction of Carbon-Nitrogen Double Bonds: This includes the reduction of oximes and hydrazones to amines.
  • Regioselective Cleavage of Cyclic Acetals: This reaction is particularly significant in carbohydrate chemistry, allowing for selective transformations .
  • Transfer Hydrogenation: It can hydrogenate aromatic nitrogen heterocycles and selectively methylate primary anilines .

Recent studies have also explored its potential in innovative applications such as carbon dioxide utilization and radical chemistry through photocatalysis, showcasing its adaptability in modern synthetic methodologies .

The synthesis of the Borane-trimethylamine complex typically involves the reaction between trimethylamine and borane. The general procedure can be outlined as follows:

  • Preparation of Borane: Borane can be generated from boron trioxide or boron trifluoride by reacting it with a suitable reducing agent.
  • Reaction with Trimethylamine: The gaseous or dissolved borane is then introduced to trimethylamine under controlled conditions (often at low temperatures) to form the complex.
  • Purification: The resulting product can be purified through distillation or crystallization methods to obtain high-purity samples .

The Borane-trimethylamine complex finds extensive applications in organic chemistry:

  • Organic Synthesis: It serves as a reducing agent for various functional groups, facilitating transformations that are essential in synthetic pathways.
  • Pharmaceutical Development: Its ability to selectively reduce compounds makes it valuable in the synthesis of pharmaceutical intermediates.
  • Material Science: It has potential applications in materials chemistry, particularly in creating novel polymers or coatings .

Interaction studies involving the Borane-trimethylamine complex focus on its reactivity with various substrates. Research indicates that it can engage in selective reductions without significant side reactions, which are often observed with other amine-borane complexes. The inert nature of trimethylamine contributes to this selectivity, allowing for cleaner reaction profiles and higher yields of desired products . Additionally, studies have explored its interactions with carbon dioxide, highlighting its role in forming useful intermediates during catalytic processes .

The Borane-trimethylamine complex can be compared with several similar compounds within the category of amine-borane complexes:

CompoundFormulaStabilityReactivityUnique Features
Borane-ammonia complexBH3NH3\text{BH}_3\cdot \text{NH}_3Less stableMore reactive; prone to side reactionsHigher reactivity but less selectivity
Borane-dimethylamine complexBH3 CH3)2NH\text{BH}_3\cdot \text{ CH}_3)_2\text{NH}ModerateSimilar reactivity; forms different productsCan lead to amide formation
Borane-morpholine complexBH3C4H9NO\text{BH}_3\cdot \text{C}_4\text{H}_9\text{NO}ModerateUseful for specific reductionsMorpholine introduces cyclic features

The uniqueness of the Borane-trimethylamine complex lies in its balance between stability and reactivity, allowing it to be employed effectively across various synthetic applications without the complications typically associated with more reactive amine-boranes .

Direct Synthesis from Trimethylamine and Borane

The direct synthesis of borane-trimethylamine complex from trimethylamine and borane represents the most straightforward approach to this important chemical compound. The historical development of this methodology traces back to the pioneering work of Burg and Schlesinger in 1949, who first demonstrated the feasibility of this synthetic route [1] [2].

Historical Development and Mechanistic Understanding

The initial breakthrough in the direct synthesis was achieved through the reaction of diborane with trimethylamine. Burg and Schlesinger originally developed a two-step process involving the formation of borane-carbonyl as an intermediate. In this approach, diborane reacted with carbon monoxide to form borane-carbonyl (BH₃CO), which subsequently reacted with trimethylamine to yield the desired product nearly instantaneously at room temperature [1] [2].

The stoichiometric relationship for the direct reaction can be represented as:

$$ \text{B}2\text{H}6 + 2(\text{CH}3)3\text{N} \rightarrow 2(\text{CH}3)3\text{N} \cdot \text{BH}_3 $$

This reaction proceeds through a Lewis acid-base interaction mechanism, where the trimethylamine acts as an electron pair donor (Lewis base) and the borane fragment functions as an electron pair acceptor (Lewis acid) [3] [4]. The formation of the dative covalent bond between the nitrogen lone pair and the electron-deficient boron center drives the reaction to completion.

Simplified Direct Synthesis Protocol

Following the initial discoveries, researchers developed a simplified synthesis that bypassed the borane-carbonyl intermediate formation. This direct approach involves the immediate reaction of diborane with trimethylamine under controlled conditions [1] [2]. The reaction proceeds rapidly at room temperature and provides nearly quantitative yields when proper stoichiometric ratios are maintained.

The optimized reaction conditions typically involve:

  • Temperature: Room temperature (20-25°C)
  • Atmosphere: Inert gas (nitrogen or argon)
  • Solvent: Often conducted neat or in non-coordinating solvents
  • Reaction time: Minutes to hours depending on scale

Quantitative Analysis and Yield Optimization

Research has demonstrated that the direct synthesis can achieve yields approaching quantitative conversion when conducted under optimized conditions [4]. The reaction efficiency is influenced by several critical parameters:

Stoichiometric Considerations: The theoretical stoichiometry requires one mole of diborane to react with two moles of trimethylamine. Maintaining precise stoichiometric ratios is crucial for maximizing yield and minimizing unreacted starting materials.

Temperature Control: While the reaction proceeds readily at room temperature, careful temperature control prevents decomposition of the reactive diborane and ensures consistent product formation.

Atmosphere Requirements: The reaction must be conducted under rigorous exclusion of moisture and oxygen to prevent hydrolysis of diborane and oxidation of the product.

Alternative Preparation Routes

The development of alternative synthetic pathways has been driven by the inherent challenges associated with handling diborane, including its high toxicity, pyrophoric nature, and specialized storage requirements. These alternative methodologies have focused on utilizing more readily available and safer reagents while maintaining high yields and product purity.

Sodium Borohydride-Mediated Approaches

Sodium borohydride-based synthesis represents one of the most widely adopted alternative routes for the preparation of borane-trimethylamine complex. This approach offers significant advantages in terms of reagent availability, handling safety, and scalability for industrial applications.

Classical Sodium Borohydride Method: The traditional approach involves the reaction of sodium borohydride with trimethylamine hydrochloride in tetrahydrofuran at low temperatures. The general reaction can be represented as:

$$ \text{NaBH}4 + \text{(CH}3\text{)}3\text{N} \cdot \text{HCl} \rightarrow \text{(CH}3\text{)}3\text{N} \cdot \text{BH}3 + \text{NaCl} + \text{H}_2 $$

This metathesis reaction typically achieves yields in the range of 85-99% under optimized conditions [5] [6]. The reaction is conducted at temperatures ranging from -20°C to 5°C to control the rate of hydrogen evolution and maximize product formation.

Carbon Dioxide-Mediated Synthesis: A significant advancement in sodium borohydride-based synthesis involves the use of carbon dioxide as an activating agent. This methodology, developed by Ramachandran and coworkers, proceeds through a carbonyl reduction mechanism [7] [8]. The process involves:

  • Initial activation of sodium borohydride with carbon dioxide to form a monoformatoborohydride intermediate
  • Subsequent reaction with trimethylamine to form the desired borane complex

This approach has demonstrated yields of 73-99% for various amine-borane complexes and offers the additional benefit of carbon dioxide utilization as a green chemistry approach [7] [8].

Water-Promoted Synthesis: Recent developments have introduced water as a promoting agent in the synthesis of amine-boranes from sodium borohydride. This methodology utilizes a water-ethyl acetate system that provides an environmentally benign alternative to traditional tetrahydrofuran-based processes [6] [8].

The water-promoted synthesis achieves yields of 72-97% and has been successfully demonstrated on large scales, including a 1.1 mol scale synthesis of related amine-borane complexes with 87% yield [8]. This approach represents a significant advancement in green chemistry applications for borane complex synthesis.

Solvent-Free Synthesis Optimization

The development of solvent-free methodologies has emerged as an important area of research driven by environmental considerations and process intensification objectives. These approaches eliminate the need for organic solvents while maintaining high yields and product purity.

Mechanochemical Synthesis: Mechanochemical approaches utilizing ball milling techniques have been explored for the synthesis of amine-borane complexes. While most mechanochemical research has focused on sodium amidoborane synthesis, the principles can be extended to trimethylamine-borane preparation [9].

The mechanochemical approach offers several advantages:

  • Elimination of organic solvents
  • Reduced reaction times
  • Enhanced mixing of solid reactants
  • Potential for continuous processing

Solid-State Reactions: Direct solid-state reactions between powdered sodium borohydride and trimethylamine salts have been investigated as alternatives to solution-phase synthesis. These reactions can be promoted through thermal activation or mechanical mixing [10].

The solid-state approach typically requires:

  • Intimate mixing of reactants
  • Controlled heating or mechanical activation
  • Inert atmosphere to prevent oxidation
  • Careful temperature control to prevent decomposition

Optimization Parameters: Solvent-free synthesis optimization focuses on several key parameters:

  • Particle Size: Reduction of reactant particle size enhances contact area and reaction rate
  • Mixing Efficiency: Mechanical mixing or grinding improves reactant contact
  • Temperature Control: Precise temperature management prevents thermal decomposition
  • Atmosphere Control: Inert gas environments prevent unwanted side reactions

Purification and Isolation Techniques

The purification and isolation of borane-trimethylamine complex requires careful consideration of its physical and chemical properties. The compound's moderate volatility, moisture sensitivity, and thermal stability dictate the selection of appropriate purification methodologies.

Sublimation Techniques

Sublimation represents the most effective method for achieving high-purity borane-trimethylamine complex. The technique exploits the compound's ability to sublime at elevated temperatures under reduced pressure conditions [11] [12].

Sublimation Apparatus and Conditions: The sublimation process typically employs specialized glassware consisting of a sublimation chamber with provisions for heating and vacuum application. The optimal conditions include:

  • Temperature range: 100-125°C
  • Pressure: 1-10 mmHg
  • Heating rate: Gradual to prevent decomposition
  • Collection surface: Cooled to promote crystal formation

The sublimation technique can achieve purities exceeding 99% by effectively removing non-volatile impurities and residual solvents [11]. The process is particularly effective for removing ionic impurities and higher-boiling organic contaminants.

Advantages and Limitations: Sublimation offers several advantages including high purity achievement, removal of volatile impurities, and preservation of crystalline structure. However, the technique requires specialized equipment and careful temperature control to prevent thermal decomposition.

Recrystallization Methods

Recrystallization provides an alternative purification approach that can be readily implemented in standard laboratory settings. The technique relies on the differential solubility of the target compound and impurities in selected solvents.

Solvent Selection: The choice of recrystallization solvent is critical for achieving effective purification. Suitable solvents must exhibit:

  • High solubility of the target compound at elevated temperatures
  • Low solubility at reduced temperatures
  • Minimal solubility of impurities
  • Chemical compatibility with the borane complex

Common solvents for recrystallization include diethyl ether, benzene, and acetic acid, based on the reported solubility properties of borane-trimethylamine complex [11].

Recrystallization Procedure: The standard recrystallization protocol involves:

  • Dissolution of crude material in hot solvent
  • Filtration to remove insoluble impurities
  • Controlled cooling to promote crystal formation
  • Isolation of crystals by filtration
  • Washing and drying under inert conditions

This approach typically achieves purities of 95-98% with reasonable recovery yields.

Distillation Approaches

Distillation techniques can be employed for the purification of borane-trimethylamine complex, taking advantage of its defined boiling point of 172°C at atmospheric pressure [11] [13].

Fractional Distillation: Fractional distillation under controlled conditions can effectively separate the target compound from impurities with different volatilities. The process requires:

  • Efficient fractionating column
  • Precise temperature control
  • Inert atmosphere to prevent oxidation
  • Careful monitoring of distillation fractions

Reduced Pressure Distillation: Lower pressure distillation can be employed to reduce the distillation temperature and minimize thermal decomposition. This approach is particularly beneficial when dealing with thermally sensitive impurities.

The distillation approach can achieve purities of 97-99% but requires careful attention to prevent thermal decomposition and product loss through volatilization [12].

Chromatographic Purification

Column chromatography and related separation techniques offer high-resolution purification capabilities for borane-trimethylamine complex, particularly when dealing with structurally similar impurities.

Silica Gel Chromatography: Normal-phase chromatography using silica gel as the stationary phase can provide effective separation of the borane complex from organic impurities. The mobile phase selection requires careful consideration of the compound's polarity and stability.

Ion Exchange Methods: Ion exchange chromatography can be employed to remove ionic impurities, particularly when the synthesis involves salt metathesis reactions. This technique is especially valuable for removing residual sodium salts and halide impurities.

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of borane-trimethylamine complex presents numerous technical, economic, and safety challenges that must be systematically addressed to ensure viable commercial manufacturing.

Equipment and Infrastructure Requirements

The specialized nature of borane chemistry requires significant investment in appropriate equipment and infrastructure for industrial production.

Reactor Design and Materials: Industrial reactors must be constructed from materials compatible with borane chemistry, typically requiring stainless steel construction with specialized coatings or linings [14] [15]. The reactor design must accommodate:

  • Inert atmosphere capabilities
  • Precise temperature control
  • Efficient mixing systems
  • Gas handling and collection systems

Automation and Process Control: Large-scale production benefits from automated process control systems that can maintain optimal reaction conditions while minimizing human exposure to hazardous materials. These systems must include:

  • Automated reagent addition systems
  • Continuous monitoring of reaction parameters
  • Safety interlock systems
  • Data logging and quality control integration

Utilities and Support Systems: Industrial facilities require extensive utilities including high-purity inert gas systems, specialized ventilation, and waste handling capabilities.

Economic Factors and Market Considerations

The economic viability of industrial-scale production depends on various factors including raw material costs, energy requirements, and market demand.

Production Cost Analysis: Industrial production costs are dominated by raw material expenses, particularly when using high-purity sodium borohydride or handling toxic diborane. Process optimization efforts focus on:

  • Maximizing yield to reduce raw material consumption
  • Energy-efficient heating and cooling systems
  • Waste minimization and recycling strategies
  • Automation to reduce labor costs

Market Demand and Pricing: The industrial viability depends on sustained market demand for borane-trimethylamine complex in applications such as organic synthesis, materials science, and hydrogen storage research [14] [16].

Alternative Process Development: Economic pressures have driven research into more cost-effective synthetic routes, including green chemistry approaches that utilize carbon dioxide as a feedstock and eliminate expensive or hazardous reagents [7] [8].

Environmental and Regulatory Compliance

Industrial production must comply with environmental regulations and implement sustainable manufacturing practices.

Waste Stream Management: Industrial processes generate various waste streams that require proper treatment and disposal. These include:

  • Solvent recovery and recycling systems
  • Treatment of aqueous waste streams
  • Management of solid waste containing boron compounds
  • Gas scrubbing systems for air emissions

Environmental Impact Assessment: Industrial facilities must conduct comprehensive environmental impact assessments addressing air emissions, water discharge, and solid waste generation. This includes life cycle assessment studies to evaluate the overall environmental footprint.

Regulatory Compliance: Manufacturing facilities must comply with various regulatory requirements including occupational safety standards, environmental protection regulations, and chemical transportation requirements. This includes obtaining appropriate permits and maintaining compliance documentation.

Hydrogen Bond Acceptor Count

1

Exact Mass

70.0828045 g/mol

Monoisotopic Mass

70.0828045 g/mol

Heavy Atom Count

5

Other CAS

75-22-9

Dates

Modify: 2023-08-16

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